molecular formula C19H21N5O4 B1678591 (R)-N-(2,3-Dihydro-1H-indenyl)adenosine CAS No. 96392-15-3

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Cat. No.: B1678591
CAS No.: 96392-15-3
M. Wt: 383.4 g/mol
InChI Key: FSKMJUWPFLDDRS-BYMDKACISA-N
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Description

PD 117519, also known as ®-N-(2,3-dihydro-1H-inden-1-yl)adenosine, is a compound that acts as an agonist of the adenosine A2A receptor. It has been studied for its potential pharmacological effects, particularly in cardiovascular research. PD 117519 selectively binds to adenosine A2 receptors over A1 receptors, making it a valuable tool in studying the physiological and pharmacological roles of adenosine receptors .

Mechanism of Action

Target of Action

PD117519, also known as CI947, is primarily an agonist of the adenosine A2A receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2A receptor plays a key role in cardiovascular function, regulating myocardial oxygen consumption and coronary blood flow .

Mode of Action

PD117519 selectively binds to adenosine A2A receptors over A1 receptors in rat brain membranes . As an agonist, it mimics the action of adenosine, leading to the activation of the A2A receptor. This activation can lead to various intracellular changes, including an increase in the concentration of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of the A2A receptor by PD117519 can influence several biochemical pathways. Primarily, it can lead to the activation of adenylate cyclase, which then increases the level of cAMP within the cell . Elevated cAMP levels can have various downstream effects, including the activation of protein kinase A, which can phosphorylate numerous target proteins and lead to changes in cell function

Biochemical Analysis

Biochemical Properties

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the A2A subtype. This interaction leads to various physiological responses. The compound binds selectively to the A2A adenosine receptors with a higher affinity compared to A1 receptors . The binding of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine to these receptors results in the activation of intracellular signaling pathways that are mediated by G-proteins, leading to various downstream effects.

Cellular Effects

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine influences several cellular processes. It has been shown to increase heart rate and decrease systolic blood pressure in normotensive dogs . The compound’s interaction with A2A adenosine receptors affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its antihypertensive properties, as they help regulate vascular tone and cardiac function.

Molecular Mechanism

The molecular mechanism of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine involves its binding to A2A adenosine receptors. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, resulting in physiological responses such as vasodilation and reduced blood pressure. Additionally, the compound may influence gene expression by modulating transcription factors that are responsive to cAMP levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine have been observed to change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro and in vivo have shown that the compound maintains its antihypertensive effects over time, although the extent of these effects may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it can induce acute coronary arteriopathy and endothelial injury . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is involved in metabolic pathways related to adenosine metabolism. The compound is metabolized by enzymes that are responsible for the breakdown of adenosine and its derivatives . This metabolism affects the compound’s bioavailability and duration of action, influencing its overall pharmacological profile.

Transport and Distribution

Within cells and tissues, N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its pharmacological effects. The distribution of the compound is crucial for its efficacy, as it needs to reach the appropriate receptors to elicit the desired responses.

Subcellular Localization

The subcellular localization of N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-adenosine is primarily within the plasma membrane, where the A2A adenosine receptors are located . The compound’s activity is dependent on its ability to bind to these receptors and activate the associated signaling pathways. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its functional activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PD 117519 involves the reaction of 2,3-dihydro-1H-inden-1-amine with adenosine. The reaction typically occurs under mild conditions, with the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through crystallization or chromatography to achieve high purity .

Industrial Production Methods: Industrial production of PD 117519 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: PD 117519 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

PD 117519 has several scientific research applications, including:

Comparison with Similar Compounds

PD 117519 is compared with other adenosine receptor agonists, such as:

Uniqueness: PD 117519 is unique in its high selectivity for adenosine A2A receptors over A1 receptors, making it a valuable tool for studying the specific roles of A2A receptors in various physiological and pharmacological contexts .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-7-13-15(26)16(27)19(28-13)24-9-22-14-17(20-8-21-18(14)24)23-12-6-5-10-3-1-2-4-11(10)12/h1-4,8-9,12-13,15-16,19,25-27H,5-7H2,(H,20,21,23)/t12-,13-,15-,16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMJUWPFLDDRS-BYMDKACISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242219
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96392-15-3
Record name PD 117519
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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